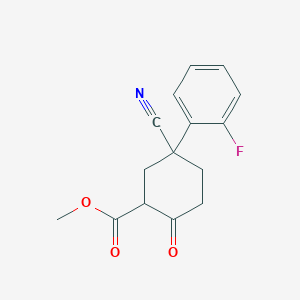
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate, also known as MFCOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to have both biochemical and physiological effects. In cancer cells, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In animal models, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to reduce inflammation and improve tissue damage caused by inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate is its limited solubility in water, which can make it challenging to use in aqueous-based experiments.
Future Directions
There are several future directions for the study of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate. One potential direction is the development of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate-based anticancer drugs, which could be used to treat various types of cancer. Another potential direction is the use of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate and its potential applications in various fields.
Scientific Research Applications
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In material science, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been used as a building block for the synthesis of various organic molecules, including chiral ligands and organocatalysts. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has also been used as a precursor for the synthesis of fluorescent dyes and polymers.
properties
CAS RN |
179064-48-3 |
|---|---|
Molecular Formula |
C15H14FNO3 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H14FNO3/c1-20-14(19)10-8-15(9-17,7-6-13(10)18)11-4-2-3-5-12(11)16/h2-5,10H,6-8H2,1H3 |
InChI Key |
IMIFXNDULPJOGF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2F |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2F |
synonyms |
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



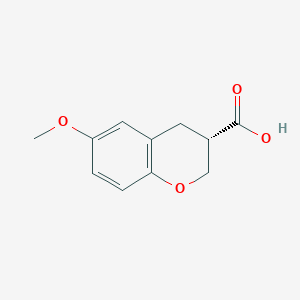
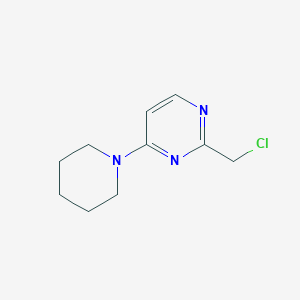

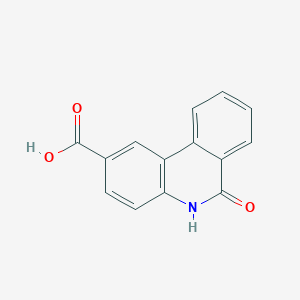
![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
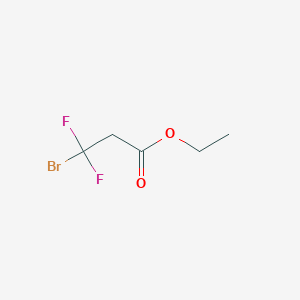

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

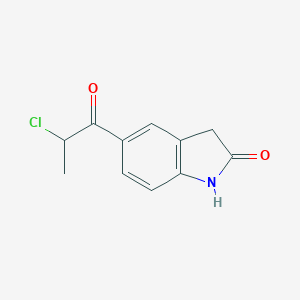
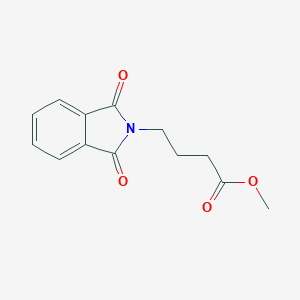

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)